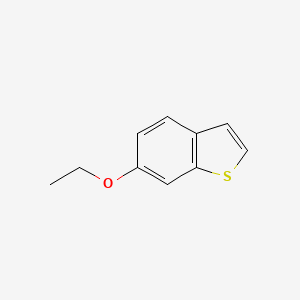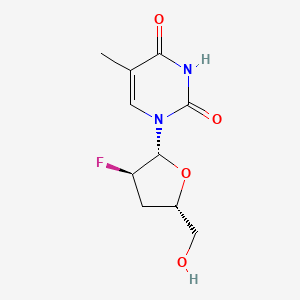
1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its substitution pattern, which includes chlorophenyl and dichlorophenyl groups, a methyl group, and a pyrrolidinylmethyl group. These substitutions confer unique chemical and physical properties, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Methylation and Pyrrolidinylmethyl Addition: These steps often involve alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions: 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of pyrrole N-oxides.
Reduction: Reduction reactions can remove halogen substituents or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.
Major Products: The products depend on the specific reactions but can include various substituted pyrroles, pyrrole N-oxides, and reduced derivatives.
科学研究应用
1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its aromatic and heterocyclic structure. The chlorophenyl and dichlorophenyl groups can enhance binding affinity to certain proteins, while the pyrrolidinylmethyl group may influence solubility and membrane permeability.
相似化合物的比较
1H-Pyrrole, 2,5-dimethyl-: Lacks the chlorophenyl and dichlorophenyl groups, making it less complex.
1H-Pyrrole, 3,4-dichlorophenyl-: Similar but with different substitution patterns.
1H-Pyrrole, 1-(4-chlorophenyl)-: Shares the chlorophenyl group but lacks other substituents.
Uniqueness: 1H-Pyrrole, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(1-pyrrolidinylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential biological activities. The combination of chlorophenyl and dichlorophenyl groups, along with the pyrrolidinylmethyl group, makes it a versatile compound for various applications.
属性
CAS 编号 |
146204-53-7 |
|---|---|
分子式 |
C22H21Cl3N2 |
分子量 |
419.8 g/mol |
IUPAC 名称 |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-3-(pyrrolidin-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C22H21Cl3N2/c1-15-17(14-26-10-2-3-11-26)12-22(16-4-6-18(23)7-5-16)27(15)21-9-8-19(24)13-20(21)25/h4-9,12-13H,2-3,10-11,14H2,1H3 |
InChI 键 |
OHGYTSJQQVWPTI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)CN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


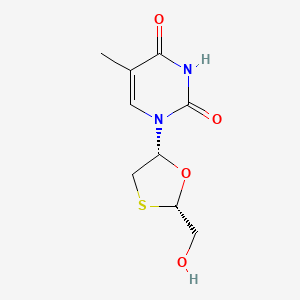
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)


![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
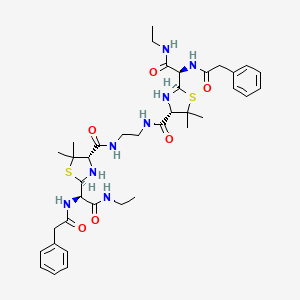
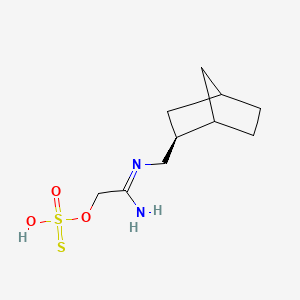

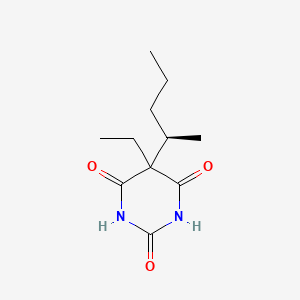


![3-methyl-10-oxa-2,4,5-triazatetracyclo[7.7.0.02,7.011,16]hexadeca-1(9),3,7,11,13,15-hexaen-6-one](/img/structure/B12795900.png)
